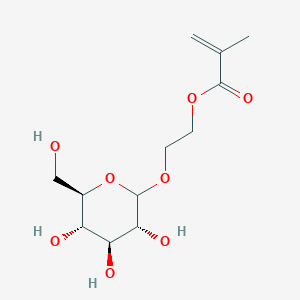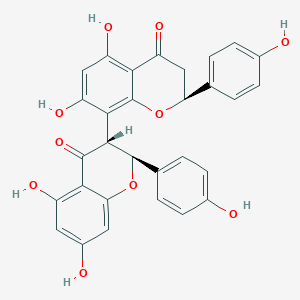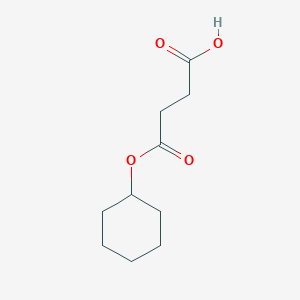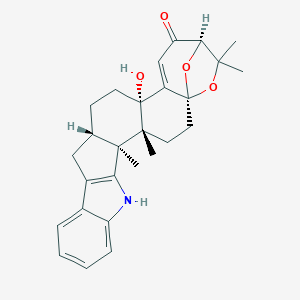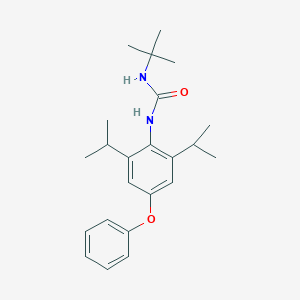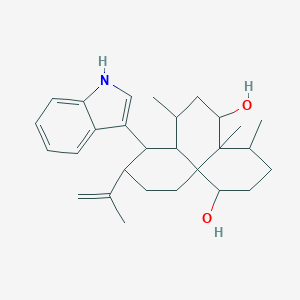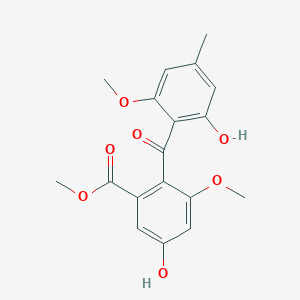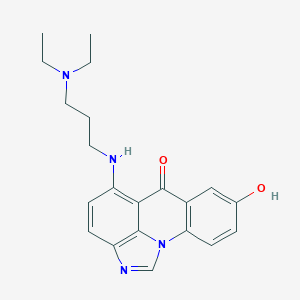
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of histone acetyltransferases (HATs). HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which play a critical role in regulating gene expression. C646 has been shown to selectively inhibit the activity of the HAT p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of HATs in various biological processes.
Mécanisme D'action
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one selectively inhibits the activity of PCAF by binding to its catalytic domain, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins. This results in the inhibition of histone acetylation and the regulation of gene expression.
Effets Biochimiques Et Physiologiques
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of gene expression. 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in lab experiments is its selectivity for PCAF, which allows for the specific inhibition of this HAT without affecting other HATs. However, one limitation of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one is its relatively low potency compared to other HAT inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in scientific research. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one. Another area of interest is the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in combination with other drugs to enhance its therapeutic efficacy in cancer treatment. Finally, further studies are needed to investigate the role of HATs in various biological processes and to elucidate the molecular mechanisms underlying their regulation.
Méthodes De Synthèse
The synthesis of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one involves a multistep process that starts with the reaction between 2,4-dichloro-5-nitropyrimidine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the nitro group and the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one to yield 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one.
Applications De Recherche Scientifique
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used in a wide range of scientific research applications, including cancer research, neurobiology, and epigenetics. In cancer research, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurobiology, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to study the role of HATs in synaptic plasticity and memory formation. In epigenetics, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to investigate the role of HATs in regulating gene expression and chromatin structure.
Propriétés
Numéro CAS |
138154-43-5 |
|---|---|
Nom du produit |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one |
Formule moléculaire |
C21H24N4O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
10-[3-(diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C21H24N4O2/c1-3-24(4-2)11-5-10-22-16-7-8-17-20-19(16)21(27)15-12-14(26)6-9-18(15)25(20)13-23-17/h6-9,12-13,22,26H,3-5,10-11H2,1-2H3 |
Clé InChI |
ZNCLTXLLRNQSPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
SMILES canonique |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
Autres numéros CAS |
138154-43-5 |
Synonymes |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin- 6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



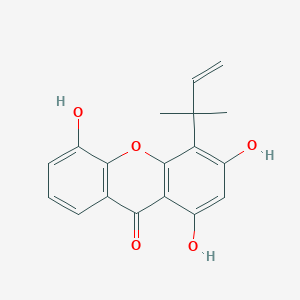
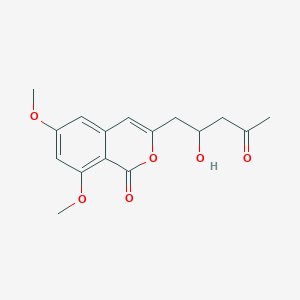
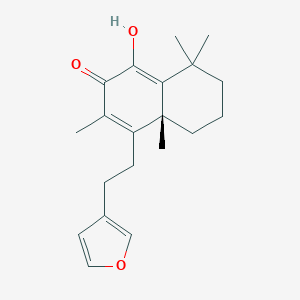
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
